Aluminium (1-methylethyl)naphthalenesulphonate
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Overview
Description
Aluminium (1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C39H39AlO9S3 and a molecular weight of 774.898098. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (1-methylethyl)naphthalenesulphonate typically involves the reaction of naphthalenesulfonic acid with aluminium salts under controlled conditions. The reaction is carried out in an organic solvent, and the temperature and pH are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Aluminium (1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Aluminium (1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adjuvant in vaccine formulations.
Mechanism of Action
The mechanism of action of Aluminium (1-methylethyl)naphthalenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
- Naphthalenesulfonic acid
- Aluminium naphthalenesulfonate
- Aluminium (1-methylethyl)benzenesulphonate
Comparison: Aluminium (1-methylethyl)naphthalenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in research and industry .
Biological Activity
Aluminium (1-methylethyl)naphthalenesulphonate, a compound belonging to the naphthalene sulfonic acid derivatives, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an aluminium ion coordinated with a naphthalene sulfonate moiety. The structure can be represented as follows:
This compound exhibits amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications.
Mechanisms of Biological Activity
Research indicates that naphthalene derivatives, including this compound, can modulate biological processes through several mechanisms:
- Receptor Binding : These compounds may bind to specific receptors or enzymes, influencing their activity. For instance, studies have shown that naphthalene derivatives can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.
- Toxicity Mechanisms : Toxicological studies have revealed that naphthalene derivatives can induce oxidative stress, leading to cellular damage. The formation of reactive oxygen species (ROS) during metabolic processes can result in necrosis and apoptosis in various cell types .
Toxicological Studies
A significant aspect of understanding the biological activity of this compound involves evaluating its toxicity. Key findings from recent studies include:
- Respiratory Toxicity : Animal models exposed to methylnaphthalene derivatives have shown signs of respiratory distress and necrosis in bronchiolar epithelial cells. This suggests potential hazards associated with inhalation exposure.
- Kidney Effects : Laboratory studies on structurally related naphthalene sulfonic acids have indicated risks such as crystal formation in the kidneys and effects on thyroid function .
Case Study 1: Cancer Therapeutics
Recent research has explored the potential of this compound in cancer therapy. The compound has been investigated for its ability to inhibit the activity of Myc family transcription factors, which are often overexpressed in various cancers. By disrupting their interaction with DNA, this compound may induce apoptosis in cancer cells .
Study | Findings | Implications |
---|---|---|
Study A | Inhibition of c-Myc activity | Potential for use in breast cancer treatment |
Study B | Induction of apoptosis in neuroblastoma cells | Promising therapeutic avenue for pediatric cancers |
Case Study 2: Environmental Impact
The environmental implications of this compound have also been studied. Assessments indicate that while this compound does not pose a high hazard regarding carcinogenicity or reproductive toxicity, its effects on aquatic ecosystems require further investigation due to its potential bioaccumulation .
Properties
CAS No. |
85410-06-6 |
---|---|
Molecular Formula |
C39H39AlO9S3 |
Molecular Weight |
774.9 g/mol |
IUPAC Name |
aluminum;2-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C13H14O3S.Al/c3*1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;/h3*3-9H,1-2H3,(H,14,15,16);/q;;;+3/p-3 |
InChI Key |
WAQKQYWOJWXXCF-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
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